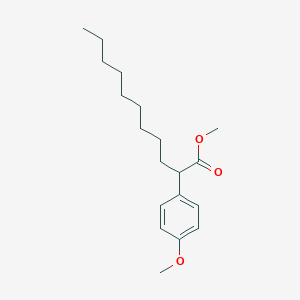
Methyl 2-(4-methoxyphenyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)undecanoate is an organic compound with the molecular formula C19H30O3 It is an ester derived from undecanoic acid and 4-methoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methoxyphenyl)undecanoate can be synthesized through several methods. One common approach involves the esterification of undecanoic acid with 4-methoxyphenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.
Another method involves the Friedel-Crafts acylation of anisole (4-methoxyphenol) with undecanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)undecanoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)undecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)undecanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-hydroxyphenyl)undecanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(4-ethoxyphenyl)undecanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Methyl 2-(4-methylphenyl)undecanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 2-(4-methoxyphenyl)undecanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
62425-31-4 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)undecanoate |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-11-18(19(20)22-3)16-12-14-17(21-2)15-13-16/h12-15,18H,4-11H2,1-3H3 |
InChI Key |
APFPJJIWAANYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14536972.png)
![Propyl 2-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B14536973.png)
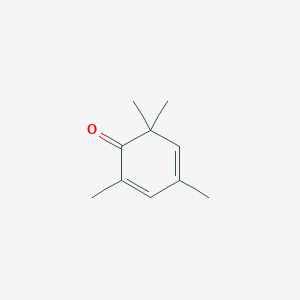
![2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one](/img/structure/B14536988.png)
![3-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]propan-1-amine](/img/structure/B14536998.png)
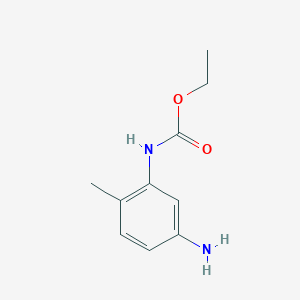
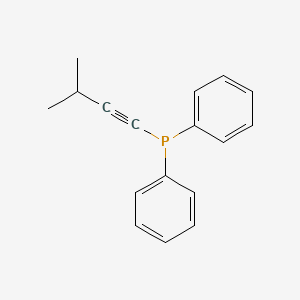

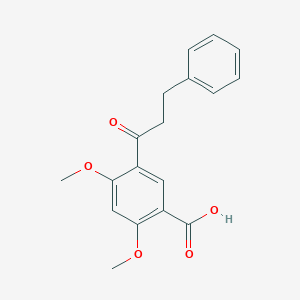
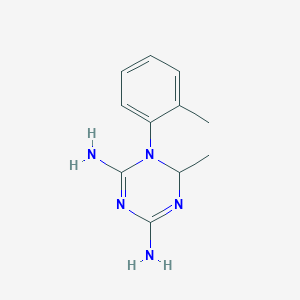
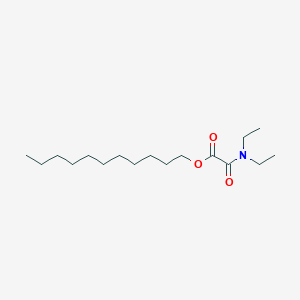
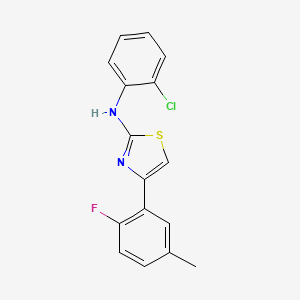
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
